

# Early developmental studies and discovery of ioxaglate meglumine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ioxaglate meglumine*

Cat. No.: B1261920

[Get Quote](#)

An In-depth Technical Guide to the Early Developmental Studies and Discovery of **ioxaglate Meglumine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ioxaglate meglumine**, a key component of the contrast agent Hexabrix®, represents a significant milestone in the development of safer radiographic imaging agents. As a first-generation low-osmolar ionic contrast medium, its discovery and development were driven by the need to mitigate the adverse effects associated with high-osmolar contrast media (HOCM). This technical guide details the early developmental studies of **ioxaglate meglumine**, from its chemical synthesis and physicochemical properties to its preclinical and clinical evaluation. It provides an in-depth look at the experimental protocols that established its improved safety profile and diagnostic efficacy, offering valuable insights for professionals in drug development and medical imaging research.

## Introduction: The Need for Low-Osmolality Contrast Media

The development of iodinated contrast media revolutionized medical imaging in the 1950s, allowing for the visualization of internal body structures.<sup>[1]</sup> However, the first generation of these agents, known as high-osmolality contrast media (HOCM), were associated with a range

of adverse effects, including pain, a sensation of heat upon injection, and hemodynamic disturbances.[2][3] These effects were primarily attributed to their high osmolality, which is the concentration of molecules in a solution.[3][4] This created a clear clinical need for agents with lower osmolality that could reduce patient discomfort and the risk of complications while maintaining excellent image quality. In response to this need, Guerbet, a French pharmaceutical company with a long history in contrast media development, synthesized ioxaglic acid in 1975.[1][5][6] As a mono-acid dimer, its salts—**ioxaglate meglumine** and ioxaglate sodium—provided a solution with approximately one-third the osmolality of HOCM at equivalent iodine concentrations, marking a significant advancement in the field.[3]

## Discovery and Chemical Synthesis

Ioxaglic acid is a complex organoiodine compound, specifically a benzenedicarboxamide.[1] The core innovation behind ioxaglate was the creation of a dimer structure, where two tri-iodinated benzene rings are linked together. This design effectively delivers six iodine atoms for every two dissociated ions in solution, a significant improvement over the 3:2 ratio of HOCM.[7] This "6:2" structure is the key to its reduced osmolality. The final formulation, commercially known as Hexabrix®, is a sterile aqueous solution containing a mixture of **ioxaglate meglumine** and ioxaglate sodium.[7][8] The meglumine and sodium salts enhance the solubility and stability of the ioxaglic acid.[9][10]

The relationship between the core components is visualized below.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ioxaglic Acid | C<sub>24</sub>H<sub>21</sub>I<sub>6</sub>N<sub>5</sub>O<sub>8</sub> | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of contrast media on cranial vessels. Comparison of diatrizoate, ioxaglate, iohexol, mannitol, and NaCl on rabbit basilar and ear arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ioxaglic acid - Wikipedia [en.wikipedia.org]
- 5. Guerbet history and future | Guerbet [guerbet.com]
- 6. Guerbet history and future | Guerbet [uk.guerbet.com]
- 7. Hexabrix (Ioxaglate Meglumine 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Meglumine ioxaglate | C<sub>31</sub>H<sub>38</sub>I<sub>6</sub>N<sub>6</sub>O<sub>13</sub> | CID 20055342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ioxaglate Sodium | C<sub>24</sub>H<sub>20</sub>I<sub>6</sub>N<sub>5</sub>NaO<sub>8</sub> | CID 23688359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early developmental studies and discovery of ioxaglate meglumine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261920#early-developmental-studies-and-discovery-of-ioxaglate-meglumine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)